molecular formula C16H21NO2 B13290357 Ethyl 2-(1-benzylpiperidin-3-ylidene)acetate

Ethyl 2-(1-benzylpiperidin-3-ylidene)acetate

Cat. No.: B13290357
M. Wt: 259.34 g/mol
InChI Key: BKZNISJDCQIXKP-RVDMUPIBSA-N
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Description

Ethyl 2-(1-benzylpiperidin-3-ylidene)acetate: is a chemical compound with the molecular formula C16H21NO2 and a molecular weight of 259.34 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a piperidine ring substituted with a benzyl group and an ethyl acetate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(1-benzylpiperidin-3-ylidene)acetate typically involves the reaction of 1-benzylpiperidine with ethyl acetoacetate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(1-benzylpiperidin-3-ylidene)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halides, alkoxides.

Scientific Research Applications

Chemistry: Ethyl 2-(1-benzylpiperidin-3-ylidene)acetate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new chemical entities .

Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It is used in assays to investigate enzyme inhibition and receptor binding .

Medicine: Its structural features make it a candidate for drug discovery and development .

Industry: In the industrial sector, this compound is used in the production of fine chemicals and specialty materials. Its reactivity and versatility make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of Ethyl 2-(1-benzylpiperidin-3-ylidene)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

  • Ethyl 2-(1-benzyl-4-piperidinylidene)acetate
  • Ethyl 2-(1-benzyl-3,3-difluoropiperidin-4-ylidene)acetate

Comparison: Ethyl 2-(1-benzylpiperidin-3-ylidene)acetate is unique due to its specific substitution pattern on the piperidine ring. Compared to Ethyl 2-(1-benzyl-4-piperidinylidene)acetate, it has a different position of the double bond, which can influence its reactivity and interactions with other molecules. The presence of fluorine atoms in Ethyl 2-(1-benzyl-3,3-difluoropiperidin-4-ylidene)acetate can significantly alter its chemical properties and biological activity .

Properties

Molecular Formula

C16H21NO2

Molecular Weight

259.34 g/mol

IUPAC Name

ethyl (2E)-2-(1-benzylpiperidin-3-ylidene)acetate

InChI

InChI=1S/C16H21NO2/c1-2-19-16(18)11-15-9-6-10-17(13-15)12-14-7-4-3-5-8-14/h3-5,7-8,11H,2,6,9-10,12-13H2,1H3/b15-11+

InChI Key

BKZNISJDCQIXKP-RVDMUPIBSA-N

Isomeric SMILES

CCOC(=O)/C=C/1\CCCN(C1)CC2=CC=CC=C2

Canonical SMILES

CCOC(=O)C=C1CCCN(C1)CC2=CC=CC=C2

Origin of Product

United States

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